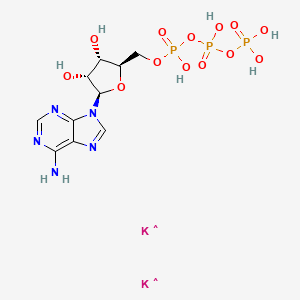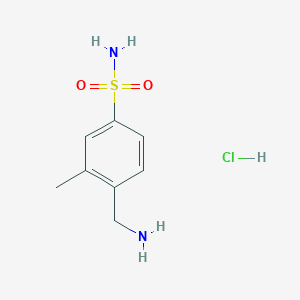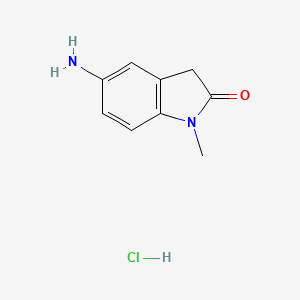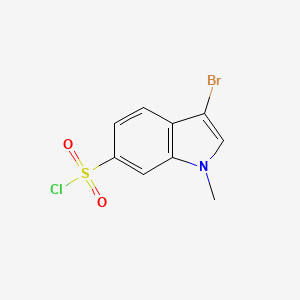
アデノシン5'-三リン酸カリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Adenosine 5’-triphosphate (ATP) is a central component of energy storage and metabolism in vivo. ATP is used in many cellular processes, respiration, biosynthetic reactions, motility, and cell division . ATP is a substrate of many kinases involved in cell signaling and of adenylate cyclase(s) that produce the second messenger cAMP .
Synthesis Analysis
Adenosine 5’-diphosphate (ADP) is an adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5’ position. It is produced by dephosphorylation of adenosine 5’-triphosphate (ATP) by ATPases and can be converted back to ATP by ATP synthases .Molecular Structure Analysis
The three-dimensional structure of adenosine triphosphate in the hydrated disodium salt is reported to a resolution of 0.9 A . ATP consists of an adenine attached by the 9-nitrogen atom to the 1′ carbon atom of a sugar (ribose), which in turn is attached at the 5’ carbon atom of the sugar to a triphosphate group .Chemical Reactions Analysis
ATP is a nucleotide that provides energy to drive and support many processes in living cells, such as muscle contraction, nerve impulse propagation, condensate dissolution, and chemical synthesis . When consumed in metabolic processes, ATP converts either to adenosine diphosphate (ADP) or to adenosine monophosphate (AMP). Other processes regenerate ATP .Physical And Chemical Properties Analysis
The chemical formula of ATP is C10H16N5O13P3 with a molar mass of 507.18 g/mol . The density of the disodium salt is 1.04 g/cm^3 . It has a melting point of 187 °C (disodium salt; decomposes) . In neutral solution, ionized ATP exists mostly as ATP 4−, with a small proportion of ATP 3− .科学的研究の応用
肺の病態生理
ATPは肺において重要な役割を果たし、オートクリンおよびパラクリン因子として作用します。 細胞表面のP2受容体を活性化し、気管支収縮、咳、および炎症性神経ペプチドの放出を引き起こす可能性があります 。このメカニズムは、喘息やCOPDなどの疾患の理解と治療の可能性において重要です。
循環器系への応用
心臓病学では、ATPは肺高血圧症患者に対する肺血管拡張薬として使用されてきました。 また、発作性上室性頻拍の診断と治療にも使用され、冠動脈疾患の非常に正確な診断を可能にしました .
神経伝達と筋収縮
ATPは神経伝達と筋収縮に関与し、神経機能と筋機能の両方に影響を与えます。 これには、シナプス伝達における役割と、運動と協調に不可欠な筋収縮の調節が含まれます .
代謝調節
細胞外ATPとその分解産物であるアデノシンは、肝臓のグリコーゲン代謝に影響を与え、血糖値と全体的なエネルギー恒常性の調節に貢献します .
嚢胞性線維症における粘液線毛クリアランス
ATPなどのヌクレオチドは、ナトリウムチャネルブロッカーと組み合わせて、嚢胞性線維症患者の気道からの粘液線毛クリアランスをほぼ正常に改善し、その治療の可能性を示しています .
麻酔と疼痛管理
麻酔では、ATPの分解産物である低用量のアデノシンは、モルヒネやケタミンと同等の効果で、神経障害性疼痛、過敏症、虚血性疼痛の軽減に使用されてきました。 これにより、術後のオピオイドの使用量が削減されました .
血液脳関門のモジュレーション
ATP感受性カリウムチャネルは、血液脳関門(BBB)の透過性を生化学的に調節するための標的となり得ます。 これにより、抗腫瘍薬を転移性脳腫瘍に選択的に送達することができ .
作用機序
Target of Action
Adenosine 5’-triphosphate (ATP) is a central component of energy storage and metabolism in vivo . It serves as a substrate for kinases involved in cell signaling and adenylate cyclases that produce the second messenger cAMP . ATP also has intrinsic metal binding affinity, with binding constants for various metals such as Mg2+, Na+, Ca2+, K+, Sr2+, and Li+ .
Mode of Action
ATP acts as an autocrine and paracrine agent affecting various cell types by activating cell surface P2 receptors (P2R), which include trans-cell membrane cationic channels, P2XR, and G protein-coupled receptors, P2YR . ATP is able to store and transport chemical energy within cells . It also plays an important role in the synthesis of nucleic acids .
Biochemical Pathways
ATP is involved in many metabolic reactions. For example, 601 ATP-related reactions were listed in the KEGG database . ATP is required for DNA replication, biosynthesis, protein assembly, and biochemical transport (uptake and export) . ATP is biosynthesized by a de novo nucleotide synthetic pathway in all organisms .
Pharmacokinetics
ATP is soluble in water (50 mg/ml), yielding a clear, colorless solution . Aqueous solutions of ATP are stable for months when frozen at –15 °C and for approximately one week at 0 °C . Atp solutions are only stable for several hours at 0 oc when dissolved in a trichloroacetic acid solution .
Result of Action
Extracellular ATP may result from the extracellular breakdown of released adenine nucleotides, namely ATP, ADP (adenosine 5’-diphosphate), and AMP (adenosine 5’-monophosphate), by a cascade of ecto-nucleotidases bound to the plasma membrane . ATP provides the metabolic energy to drive metabolic pumps and serves as a coenzyme in a wide array of enzymatic reactions .
Action Environment
The stability and efficacy of ATP can be influenced by environmental factors. For instance, in alkaline solution, ATP rapidly decomposes to inorganic pyrophosphate and adenosine 5’-phosphate even at 0 °C . Also, ATP cannot be stored, hence its consumption must closely follow its synthesis .
Safety and Hazards
将来の方向性
K_ATP channels are a potential target for biochemical modulation of BTB permeability to increase antineoplastic drug delivery selectively to brain tumors . Preclinical and clinical studies implicate K_ATP channels in migraine initiation . Future studies are warranted to provide a better understanding of the role of K_ATP channel subgroups in migraine .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Adenosine 5'-triphosphate potassium salt involves the conversion of adenosine to adenosine 5'-monophosphate, followed by the addition of two phosphate groups to form adenosine 5'-diphosphate and adenosine 5'-triphosphate. The final step involves the addition of potassium ions to form the potassium salt of adenosine 5'-triphosphate.", "Starting Materials": [ "Adenosine", "Phosphoric acid", "Potassium hydroxide" ], "Reaction": [ "Step 1: Adenosine is converted to adenosine 5'-monophosphate by reaction with phosphoric acid in the presence of a catalyst.", "Step 2: Adenosine 5'-monophosphate is converted to adenosine 5'-diphosphate by the addition of a phosphate group using phosphoric acid and a catalyst.", "Step 3: Adenosine 5'-diphosphate is converted to adenosine 5'-triphosphate by the addition of another phosphate group using phosphoric acid and a catalyst.", "Step 4: The potassium salt of adenosine 5'-triphosphate is formed by the addition of potassium hydroxide to adenosine 5'-triphosphate." ] } | |
CAS番号 |
42373-41-1 |
分子式 |
C10H14K2N5O13P3 |
分子量 |
583.36 g/mol |
IUPAC名 |
dipotassium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChIキー |
YFPSRAQDZYNYPX-IDIVVRGQSA-L |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[K].[K] |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine hydrochloride](/img/structure/B1383410.png)

![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride](/img/structure/B1383416.png)





![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride](/img/structure/B1383426.png)




